molecular formula C8H4O6S B14664233 1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid CAS No. 39083-61-9

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid

Cat. No.: B14664233
CAS No.: 39083-61-9
M. Wt: 228.18 g/mol
InChI Key: OYTOZBMUTBBIRH-UHFFFAOYSA-N
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Description

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid is a chemical compound with the molecular formula C8H5NO5S It is known for its unique structure, which includes a benzoxathiole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonic acid with phosgene, followed by oxidation to form the desired product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoxathiole derivatives.

Scientific Research Applications

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Similar structure but with a benzothiazole ring instead of benzoxathiole.

    1,1,3-Trioxo-1,3-dihydro-1lambda6-benzo[d]isothiazol-2-yl-acetic acid: Contains an isothiazole ring and an acetic acid moiety.

Uniqueness

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid is unique due to its benzoxathiole ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

39083-61-9

Molecular Formula

C8H4O6S

Molecular Weight

228.18 g/mol

IUPAC Name

1,1,3-trioxo-2,1λ6-benzoxathiole-6-carboxylic acid

InChI

InChI=1S/C8H4O6S/c9-7(10)4-1-2-5-6(3-4)15(12,13)14-8(5)11/h1-3H,(H,9,10)

InChI Key

OYTOZBMUTBBIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)OC2=O

Origin of Product

United States

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